molecular formula C18H19N3 B14268398 3-tert-Butyl-N-phenylquinoxalin-2-amine CAS No. 136139-92-9

3-tert-Butyl-N-phenylquinoxalin-2-amine

Cat. No.: B14268398
CAS No.: 136139-92-9
M. Wt: 277.4 g/mol
InChI Key: NPPGQICMQGWLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-N-phenylquinoxalin-2-amine is an organic compound with the molecular formula C18H19N3. It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-N-phenylquinoxalin-2-amine typically involves the reaction of 3-tert-butylquinoxalin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-N-phenylquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-tert-Butyl-N-phenylquinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-tert-Butyl-N-phenylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinoxalinamine, 3-(1,1-dimethylethyl)-N-phenyl
  • 2-(tert-Butylamino)-3,6,7-trichloroquinoxaline

Uniqueness

3-tert-Butyl-N-phenylquinoxalin-2-amine is unique due to its specific structural features, such as the tert-butyl and phenyl groups attached to the quinoxaline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

136139-92-9

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

3-tert-butyl-N-phenylquinoxalin-2-amine

InChI

InChI=1S/C18H19N3/c1-18(2,3)16-17(19-13-9-5-4-6-10-13)21-15-12-8-7-11-14(15)20-16/h4-12H,1-3H3,(H,19,21)

InChI Key

NPPGQICMQGWLER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N=C1NC3=CC=CC=C3

Origin of Product

United States

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